molecular formula C14H11NO6 B1621125 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid CAS No. 33459-12-0

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Cat. No. B1621125
CAS RN: 33459-12-0
M. Wt: 289.24 g/mol
InChI Key: QRZWQIKFHYAHFP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.25 .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenoxy)benzoic acid can be represented by the InChI code: 1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure .

It is stored at room temperature .

Scientific Research Applications

  • Synthetic Applications :

    • Kowalewska and Kwiecień (2008) discovered that 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds could be synthesized through the cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under specific conditions. This process is significant for the development of new organic compounds (Kowalewska & Kwiecień, 2008).
    • Havaldar, Bhise, and Burudkar (2004) reported a facile synthesis method for 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one, starting with methoxy-5-nitrobenzaldehyde, which is related to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid. This synthesis route is relevant for developing novel organic structures with potential applications (Havaldar, Bhise, & Burudkar, 2004).
  • Chemical Analysis and Properties :

    • Abraham model correlations have been used to describe solute transfer into various solvents, with studies by Hart et al. (2015) and Dai et al. (2019) including compounds like 2-methoxybenzoic acid and 4-methoxybenzoic acid. These studies contribute to understanding the solubility and interaction of similar compounds in different solvents (Hart et al., 2015); (Dai et al., 2019).
  • Environmental Impact and Analysis :

    • Research by Negreira et al. (2009) on the determination of hydroxylated benzophenone UV absorbers in environmental water samples discusses the analysis of related compounds, providing insights into environmental monitoring and pollutant analysis (Negreira et al., 2009).
  • Biological Activity and Antimicrobial Properties :

    • Zvereva et al. (2005) and Vinusha et al. (2015) explored the synthesis and antimicrobial activity of compounds related to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid, underscoring the potential biological applications of these compounds (Zvereva et al., 2005); (Vinusha et al., 2015).
  • Material Science and Nanotechnology :

    • Algarra et al. (2011) investigated CdSe quantum dots capped with PAMAM-G(4) dendrimer for detecting nitroaromatic compounds like 3-methoxy-4-nitrobenzoic acid, highlighting applications in sensing technologies (Algarra et al., 2011).

Safety And Hazards

The safety information for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid indicates that it should be handled with care. The compound is associated with hazard statements H302, H315, H319, and H335, which correspond to specific health hazards .

properties

IUPAC Name

2-(4-methoxyphenoxy)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(15(18)19)8-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZWQIKFHYAHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384192
Record name 2-(4-methoxyphenoxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

CAS RN

33459-12-0
Record name 2-(4-methoxyphenoxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FE Nielsen, P Jacobsen, A Worsaae… - Bioorganic & medicinal …, 2004 - Elsevier
2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide and close analogues inhibit glucose stimulated insulin release through activation of Kir6.2/SUR1 K ATP channels of …
Number of citations: 17 www.sciencedirect.com

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